molecular formula C8H12Cl2N4O2 B6181511 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride CAS No. 2613381-36-3

2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride

Cat. No.: B6181511
CAS No.: 2613381-36-3
M. Wt: 267.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride (2-AAZC) is a synthetic organic compound that is widely used in scientific research as a tool for studying the biochemical and physiological effects of different molecules. 2-AAZC is a white crystalline powder that is soluble in water and is used in various laboratory experiments. 2-AAZC is a member of the pyrimidine family of compounds, which are widely used in the pharmaceutical industry.

Scientific Research Applications

2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride is used in various scientific research applications, including the study of biochemical and physiological effects of different molecules. It has been used to study the effects of various drugs and hormones on cells and tissues, as well as to study the effects of different compounds on enzyme activity. This compound has also been used to study the effects of drugs on the immune system and to study the effects of different compounds on gene expression.

Mechanism of Action

2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride acts as a competitive inhibitor of enzymes that are involved in the metabolism of drugs and hormones. It binds to the active site of the enzyme and prevents it from binding to its substrate. This prevents the enzyme from catalyzing the reaction and thus prevents the metabolism of the drug or hormone.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and hormones, as well as to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and carbohydrates.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride in laboratory experiments is its ability to act as a competitive inhibitor of enzymes involved in the metabolism of drugs and hormones. This allows researchers to study the effects of different compounds on drug and hormone metabolism without having to use the actual drugs or hormones. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

Future research on 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride could focus on its potential use as a drug delivery system. This could involve the development of nanoparticles or other delivery systems that can be used to deliver this compound to specific target sites in the body. Another potential area of research could involve the development of compounds that can be used to inhibit the activity of enzymes that are involved in the metabolism of drugs and hormones. Finally, research could also focus on the development of compounds that can be used to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids.

Synthesis Methods

2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride can be synthesized from the reaction of a pyrimidine-5-carboxylic acid with an amine such as 3-aminoazetidin-1-yl chloride. The reaction is carried out in aqueous solution at a temperature of about 80°C. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction results in the formation of this compound and the by-product of the reaction, the amine chloride.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride involves the reaction of 3-aminoazetidine with ethyl 2-chloro-5-formylpyrimidine-4-carboxylate, followed by hydrolysis and salt formation with hydrochloric acid.", "Starting Materials": [ "3-aminoazetidine", "ethyl 2-chloro-5-formylpyrimidine-4-carboxylate", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "3-aminoazetidine is reacted with ethyl 2-chloro-5-formylpyrimidine-4-carboxylate in the presence of sodium hydroxide to form 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid ethyl ester.", "The ethyl ester is then hydrolyzed with hydrochloric acid to form 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid.", "The resulting acid is then treated with hydrochloric acid to form the dihydrochloride salt of 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid.", "The salt is isolated by filtration and washed with water and ethyl acetate." ] }

2613381-36-3

Molecular Formula

C8H12Cl2N4O2

Molecular Weight

267.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.